trans-4-Methyltetrahydrofuran-3-ol
Description
trans-4-Methyltetrahydrofuran-3-ol (CAS 387357-58-6, molecular formula C₅H₁₀O₂) is a cyclic ether alcohol characterized by a hydroxyl group and a methyl substituent on the tetrahydrofuran ring in a trans-configuration. Its molar mass is 102.13 g/mol, and it is commercially available with a purity of 95% . The compound’s stereochemistry and functional groups make it valuable in organic synthesis, particularly in asymmetric catalysis and pharmaceutical intermediates.
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S)-4-methyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIORKUEZVVKEL-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387357-58-6, 1932478-75-5 | |
| Record name | rac-(3R,4S)-4-methyloxolan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3R,4S)-4-methyloxolan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: cis-4-Methyltetrahydrofuran-3-ol
The cis-isomer (CAS 1932610-18-8, C₅H₁₀O₂) shares the same molecular formula but differs in spatial arrangement. Key differences include:
- Physical Properties :
| Property | cis-Isomer | trans-Isomer |
|---|---|---|
| Boiling Point | 182.6±8.0 °C (Predicted) | Not reported |
| Density | 1.055±0.06 g/cm³ | Not reported |
| pKa | 14.52±0.40 | Not reported |
The cis-isomer’s higher predicted boiling point may result from stronger intermolecular hydrogen bonding due to spatial proximity of the hydroxyl and methyl groups.
Substituent Variations: Fluorine and Amino Derivatives
trans-4-Fluorotetrahydrofuran-3-ol
- Key Features :
trans-4-Aminotetrahydrofuran-3-ol Hydrochloride
- Molecular Formula: C₄H₁₀ClNO₂ (CAS 215940-96-8).
- Key Features: The amino group introduces basicity (pKa ~9–10), contrasting with the hydroxyl group’s mild acidity (pKa ~14–15 in cis-isomer). Safety: Classified as an irritant (Xi) and sensitizer (Risk Code 43), requiring inert storage .
| Compound | Substituent | Molar Mass (g/mol) | Notable Properties |
|---|---|---|---|
| trans-4-Methyltetrahydrofuran-3-ol | Methyl | 102.13 | Neutral, moderate polarity |
| trans-4-Fluorotetrahydrofuran-3-ol | Fluorine | 122.10 | High polarity, lower pKa |
| trans-4-Amino derivative | Amino | 139.58 | Basic, hygroscopic, hazardous |
Aryl-Substituted Tetrahydrofurans
These derivatives exhibit:
Complex Derivatives with Multiple Functional Groups
Example: (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Features : Combines fluorine, hydroxymethyl, and triazolopyrimidine groups.
Data Tables
Table 1: Comparison of Methyltetrahydrofuran-3-ol Isomers
| Property | cis-Isomer | trans-Isomer |
|---|---|---|
| CAS | 1932610-18-8 | 387357-58-6 |
| Boiling Point | 182.6±8.0 °C | Not reported |
| Density | 1.055±0.06 g/cm³ | Not reported |
| pKa | 14.52±0.40 | Not reported |
Table 2: Substituent Impact on Properties
| Compound | Substituent | Molar Mass (g/mol) | Key Feature |
|---|---|---|---|
| trans-4-Methyl derivative | Methyl | 102.13 | Neutral, moderate polarity |
| trans-4-Fluoro derivative | Fluorine | 122.10 | High polarity, lower pKa |
| trans-4-Amino derivative | Amino | 139.58 | Basic, hazardous |
This analysis underscores the importance of stereochemistry and substituent choice in tailoring tetrahydrofuran derivatives for specific applications, from catalysis to pharmaceuticals. Future research should explore quantitative structure-activity relationships (QSAR) for these compounds.
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